5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine

Medicinal Chemistry ADME Predictions Library Design

Medicinal chemistry teams often struggle to balance lipophilicity and metabolic stability in kinase inhibitor leads. This 2-amino-5-aryl-1,3,4-thiadiazole derivative, featuring an ortho-fluoro and para-methyl substitution pattern, directly addresses this challenge: • Modulates basicity (pKBH+) via Hammett-controlled electronic effects for target selectivity. • Ortho-fluoro group blocks para-hydroxylation, improving metabolic stability and reducing off-target activity. • Non-planar scaffold (predicted dihedral angle 35-40°) suits shallow, flexible binding sites like protein-protein interfaces. Procure this high-purity intermediate for CNS-penetrant kinase programs, insecticidal screening libraries, or polymorph optimization studies. Bulk and prepack quantities available with full analytical documentation.

Molecular Formula C9H8FN3S
Molecular Weight 209.25 g/mol
Cat. No. B13700581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine
Molecular FormulaC9H8FN3S
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN=C(S2)N)F
InChIInChI=1S/C9H8FN3S/c1-5-2-3-6(7(10)4-5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)
InChIKeyUFEOVUDBEYSNTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline for Procurement Selection


5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine (CAS 1388055-55-7) is a 2-amino-5-aryl-1,3,4-thiadiazole derivative with the molecular formula C9H8FN3S and a molecular weight of 209.25 g/mol [1]. The compound features a fluorine atom at the ortho position and a methyl group at the para position of the pendant phenyl ring, substitutions known within the class to modulate lipophilicity (XLogP3-AA = 1.8 for the 4-fluoro analog, with predicted increases for additional methyl substitution) and the basicity of the 2-amino group [2][3]. It serves as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, insecticidal activity, and antimicrobial screening libraries [4].

Versatile synthetic intermediate for kinase inhibitor, insecticidal, and antimicrobial screening programs
Fluorinated and methyl-substituted aryl ring with predicted tunable lipophilicity for CNS probe design
2-Amino-1,3,4-thiadiazole scaffold enables downstream derivatisation and structure–activity studies

Why 5-Aryl-1,3,4-thiadiazol-2-amines Are Not Interchangeable


The phenyl substitution pattern on the 1,3,4-thiadiazole ring directly dictates the compound's electronic landscape, basicity, and molecular recognition profile. A fundamental SAR study demonstrated that the basicity of the 2-amino group (pKBH+) in 2-amino-5-aryl-1,3,4-thiadiazoles correlates with the Hammett σ constants of the aryl substituents, with electronic effects transmitted via both conjugation and induction [1]. Introducing a 2-fluoro group alters the acid-base behaviour compared to the unsubstituted phenyl (σmeta = 0.34) or 4-fluoro analogs; the ortho-fluoro additionally imposes steric constraints that influence bioactive conformation and target binding. The 4-methyl group further perturbs the electron density and increases lipophilicity relative to the 4-H or 4-F analogs. Consequently, swapping one 5-aryl-1,3,4-thiadiazol-2-amine for another without accounting for these electronic and steric differences can lead to off-target activity, altered pharmacokinetics, or loss of potency in the intended assay [2][3].

Aryl ring substitution pattern directly alters 2‑amino basicity and electronic landscape, preventing direct bioisosteric replacement.
Ortho‑fluoro steric constraints widen the thiadiazole–phenyl dihedral angle, changing conformational preference and target recognition.
Lipophilicity shift may modify membrane permeability and off‑target profiles; verify in assay context.

Quantitative Differentiation Evidence Versus Close Analogs


Predicted Lipophilicity Advantage over 4‑Fluoro and Unsubstituted Analogs

5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine is predicted to have a higher lipophilicity than the common 5-(4-fluorophenyl) analog due to the presence of both fluorine and methyl substituents. For the 4-fluorophenyl analog, the experimental XLogP3-AA is 1.8 [1]. Using fragment-based calculations (CLOGP via BioByte), the 2-fluoro-4-methyl substitution pattern adds approximately +0.5 log units relative to the 4-fluoro analog, placing the target compound in the cLogP range of 2.3–2.5, which falls within the optimal window for blood–brain barrier penetration and oral bioavailability according to Lipinski's guidelines [2]. This property makes the target compound a preferred choice when designing CNS-penetrant probes or optimizing for membrane permeability.

Lipophilicity (cLogP)
Cross-study comparable
Target cLogP ≈ 2.4 (predicted) vs 4‑F analog XLogP3‑AA 1.8 (Δ ≈ +0.6)
May support CNS permeability screening context
Predicted; experimental logP verification advised
Medicinal Chemistry ADME Predictions Library Design

Modulated 2‑Amino Group Basicity via Ortho-Fluoro and Para-Methyl Effects

In a systematic study of 2-amino-5-aryl-1,3,4-thiadiazoles, Zubets et al. demonstrated that the protonation constant (pKBH+) of the 2-amino group linearly correlates with the Hammett σ constants of the aryl substituents [1]. For the unsubstituted phenyl analog, the pKBH+ was measured at approximately 2.3. Substituent electronegativity impacts the availability of the nitrogen lone pair through both inductive and resonance effects. The ortho-fluoro group (σmeta = 0.34) exerts a stronger electron-withdrawing inductive effect than para-fluoro (σpara = 0.06), while the para-methyl group (σpara = -0.17) partially offsets this effect through electron donation. The net electronic effect for the 2-fluoro-4-methylphenyl analog is predicted to yield a pKBH+ intermediate between the 4-fluoro (predicted pKBH+ ~2.2) and the 4-methyl (predicted pKBH+ ~2.5) analogs, providing a tunable basicity that can influence solubility under physiological conditions and the compound's behaviour as a directing group in metal-catalysed cross-coupling reactions [2].

2‑Amino Basicity (pKBH+)
Class-level inference
Predicted pKBH+ ≈ 2.3 (interpolated) vs 4‑F analog ~2.2 and 4‑Me analog ~2.5
May offer tunable nucleophilicity for salt formation and cross‑coupling
Hammett σ correlation; confirm experimentally
Physical Organic Chemistry Heterocycle Basicity SAR

Steric and Conformational Differentiation: Ortho-Fluoro Torsion Angle Bias

The dihedral angle between the thiadiazole ring and the 2-fluoro-4-methylphenyl ring is expected to differ from the 4-fluoro or 4-methyl analogs due to the ortho-fluoro steric repulsion. In 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine, the thiadiazol–phenyl dihedral angle calculated by DFT (B3LYP/6-31G*) is approximately 18° [1]. Introduction of a 2-fluoro substituent increases steric hindrance, widening the dihedral angle to an estimated 35–40°, as observed in similar biaryl systems [2]. This conformational restriction alters the spatial presentation of the 2-amino group and the π-electron surface, potentially affecting π-stacking interactions with aromatic residues in biological targets and the compound's packing behaviour in crystalline formulations. This steric bias provides a tangible differentiation point for procurement when a non‑planar scaffold is desired for target selectivity or to disrupt aggregation-based promiscuity.

Dihedral Angle (Phenyl–Thiadiazole)
Class-level inference
Predicted 35–40° vs 4‑F analog ~18° (DFT estimate; Δ ≈ +17–22°)
May support non‑planar scaffold selection for target selectivity
DFT estimate; verify with X‑ray or NOE
Structural Biology Conformational Analysis Molecular Modeling

Prioritised Application Scenarios for 5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine


CNS-Penetrant Kinase Probe Design Leveraging Elevated Lipophilicity

Medicinal chemistry teams developing brain-penetrant kinase inhibitors should prioritise this compound over the 4-fluorophenyl analog when aiming to achieve a cLogP in the 2.3–2.5 range while retaining a single hydrogen bond donor [1]. The ortho-fluoro substitution also favours metabolic stability by blocking para-hydroxylation, a common metabolic soft spot in unsubstituted phenyl analogs [2].

Conformationally Constrained Fragment Library for Protein–Protein Interactions

The wider dihedral angle (predicted 35–40°) compared to the 4-fluoro analog (≈18°) provides a non‑planar scaffold suitable for targeting shallow, flexible binding sites such as protein–protein interfaces [1]. Screening libraries utilising this compound can probe pharmacophore hypotheses where planarity is disfavoured.

Tunable Intermediate for Parallel Synthesis of Insecticidal Amides

Structural optimization programs for sap-feeding insect pest control have shown that aryl ring substitution on 2-amino-1,3,4-thiadiazoles dramatically affects insecticidal spectrum [1]. The 2-fluoro-4-methylphenyl pattern occupies a distinct region of chemical space compared to published 4-substituted analogs and serves as a key intermediate for generating N‑(5‑aryl‑1,3,4‑thiadiazol‑2‑yl)amides with differentiated activity against resistant aphid strains.

Solid-Form Screening for Improved Crystallinity and Stability

The steric bulk of the ortho‑fluoro group is known to inhibit close crystal packing, which can improve solubility without resorting to amorphous formulations [1]. Process chemists procuring this intermediate for scale‑up should evaluate it against the 4‑fluoro analog in polymorph screens to achieve better filtration and drying characteristics.

Application
Selection Property
Validation Focus
CNS‑targeted kinase inhibitor design
Predicted lipophilicity window
Permeability and metabolic stability assays
Protein–protein interaction fragment screening
Non‑planar scaffold conformation
Conformation‑biased binding evaluation
Insecticidal amide synthesis
Distinct aryl substitution pattern
Insecticidal spectrum and resistance profiling
Polymorph and solid‑form development
Ortho‑fluoro steric effect on crystal packing
Crystallinity and processability assessment
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